molecular formula C17H10ClFN4O3S2 B2735338 N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1226437-92-8

N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No. B2735338
CAS RN: 1226437-92-8
M. Wt: 436.86
InChI Key: HVHBXUCCIBGXBD-UHFFFAOYSA-N
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Description

N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H10ClFN4O3S2 and its molecular weight is 436.86. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

The process of synthesizing N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide involves complex chemical reactions that yield heterocyclic compounds with potential biological activities. The synthesis often aims at exploring the electronic and structural characteristics of the compound, which are pivotal in determining its interaction with biological targets. Studies involving X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy provide insights into the molecular and electronic structures, further establishing the foundation for understanding its reactivity and potential applications (Cakmak et al., 2022).

Antimicrobial Activity

Research has also focused on evaluating the antimicrobial efficacy of N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide and its derivatives against various microorganisms. These studies often involve synthesizing a series of compounds to explore the structure-activity relationship, aiming to identify potent antimicrobial agents. The compound's activity against bacteria and fungi suggests its potential as a lead compound for developing new antimicrobial drugs (Mohammadhosseini et al., 2009).

Electronic and Optical Properties

The electronic and optical properties of heterocyclic compounds like N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide are of significant interest in materials science. Studies involving density functional theory (DFT) and other computational methods assess these properties to determine their applicability in electronic devices, sensors, and other technologies. Insights into the compound's molecular electrostatic potential, nonlinear optical properties, and thermodynamic stability contribute to a broader understanding of its utility in various applications (Cakmak et al., 2022).

properties

IUPAC Name

N-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN4O3S2/c18-10-3-1-4-11(19)9(10)8-27-17-22-21-16(28-17)20-15(24)12-7-14(26-23-12)13-5-2-6-25-13/h1-7H,8H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHBXUCCIBGXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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